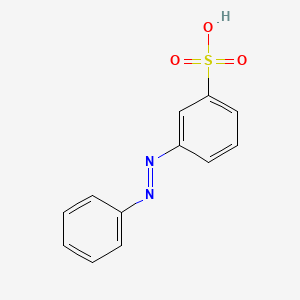

m-Azobenzenesulfonic acid

Description

Historical Trajectories and Foundational Academic Contributions

The history of m-Azobenzenesulfonic acid is intrinsically linked to the broader development of azo dyes in the 19th century. The foundational synthesis of azo compounds was established through the diazotization of an aromatic amine followed by a coupling reaction. While specific historical records detailing the first synthesis of the meta-isomer are not extensively documented, the general class of azobenzene (B91143) sulfonic acids gained prominence as water-soluble dyes. Research conducted at institutions like the Institute of Paper Chemistry in the mid-20th century included work on the preparation of azobenzene sulfonates, highlighting their industrial relevance. nih.gov The fundamental reaction, a diazonium coupling process, remains a cornerstone in organic chemistry education and industrial synthesis. umd.edu

Interdisciplinary Relevance within Chemical Sciences and Engineering

The significance of this compound and its derivatives extends across multiple disciplines within chemistry and engineering. In materials science, these compounds are investigated for their ability to create functional materials. A key application lies in the field of conducting polymers, where azobenzene sulfonic acids are used as dopants to enhance the electrical conductivity of polymers like polyaniline. researchgate.netkisti.re.kr This has implications for the development of sensors, electrochromic devices, and other electronic components. researchgate.net

In chemical engineering, the principles of reactor design, process optimization, and transport phenomena are applied to the synthesis and application of these compounds. wikipedia.org The development of materials with tailored properties, such as proton exchange membranes for fuel cells or specialized nanoparticles, often involves the integration of molecules like this compound. rsc.org Furthermore, its photoresponsive nature makes it a candidate for applications in solar energy conversion and storage systems. rsc.org

Structural Framework of this compound and its Configurational Aspects

The molecular structure of this compound is central to its function. The key components are the azobenzene core, which is a photoswitchable unit, and the sulfonic acid group, which enhances solubility in polar solvents and provides a site for electrostatic interactions.

The defining characteristic of azobenzenes is their ability to undergo reversible photoisomerization between two distinct geometric isomers: the more stable trans configuration and the less stable cis configuration. researchgate.net This transformation can be triggered by light, with UV radiation typically favoring the trans-to-cis isomerization and visible light or heat promoting the reverse cis-to-trans relaxation. researchgate.netcanbipharm.com This switching process is accompanied by significant changes in molecular geometry and physical properties, such as dipole moment and absorption spectra. canbipharm.com

Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the isomerization mechanism, which can proceed via an in-plane inversion or an out-of-plane rotation around the N=N bond. nih.gov The presence of the sulfonic acid group can influence the energy barrier and kinetics of this isomerization process. nih.gov

Table 1: Properties of an this compound Derivative (Data for 3-[(4-Amino-3-methylphenyl)azo]benzenesulfonic acid)

| Property | Value |

| CAS Number | 55994-13-3 |

| Molecular Formula | C₁₃H₁₃N₃O₃S |

| Molecular Weight | 291.33 g/mol |

| Synonym | m-[(4-amino-m-tolyl)azo]benzenesulphonic acid |

| Source: chemicalbook.comnih.gov |

Overview of Advanced Research Areas and Paradigms

Contemporary research on this compound and related structures is focused on harnessing their unique properties for advanced applications.

One major area is in the development of molecular solar thermal fuels (STF) . These systems capture solar energy and store it as chemical energy in the metastable cis isomer of photoswitchable molecules like azobenzene derivatives. The stored energy can then be released on demand as heat. researchgate.net

In materials science , amphiphilic derivatives of azobenzenesulfonic acid are used as surfactants to create highly ordered and luminescent polypyrrole nanospheres. nih.gov These nanomaterials exhibit interesting electrical and optical properties, making them suitable for various applications. nih.gov The sulfonic acid group plays a crucial role by acting as a dopant and enabling the self-assembly process in aqueous media. nih.gov

Furthermore, the photoisomerization property is being explored for creating photoresponsive materials . For instance, incorporating azobenzene derivatives into gels allows for the optical modulation of the material's properties. canbipharm.com Theoretical studies have also investigated the photothermal properties of composites made from azobenzene sulfonate anions and layered double hydroxides, which could have applications in catalysis and medicine. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3S |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

3-phenyldiazenylbenzenesulfonic acid |

InChI |

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H,(H,15,16,17) |

InChI Key |

NUUWITGRVBOIOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of M Azobenzenesulfonic Acid

Diazotization and Coupling Reactions in the Synthesis of Azobenzene (B91143) Sulfonic Acids

The primary method for synthesizing azobenzene sulfonic acids, including the meta-isomer, is through a two-step process involving diazotization followed by an azo coupling reaction. sci-hub.se The synthesis typically begins with an aminobenzenesulfonic acid. For m-Azobenzenesulfonic acid, the specific starting material is metanilic acid (3-aminobenzenesulfonic acid). googleapis.combrainly.comjcsp.org.pk

The first step is the diazotization of the primary aromatic amine. researchgate.net Metanilic acid is treated with a source of nitrous acid (HNO₂), which is unstable and typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. researchgate.netmdpi.com This reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which is highly reactive. mdpi.comgoogle.com The diazonium salt of metanilic acid precipitates as a finely divided solid, ready for the subsequent coupling step. researchgate.net

The second step is the azo coupling, which is a classic electrophilic aromatic substitution reaction. mdpi.comresearchgate.net The diazonium salt acts as the electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. mdpi.com The nature of this coupling component determines the final structure of the azo dye. For instance, coupling diazotized sulfanilic acid with compounds like phenol (B47542) or m-cresol (B1676322) has been used to create new azobenzene sulfonic acid dopants. researchgate.net

Mechanistic Studies of Diazotized Coupling Reactions

The mechanism of the azo coupling reaction is well-understood as a two-step electrophilic aromatic substitution. researchgate.net The diazonium ion, despite its positive charge being delocalized, is a relatively weak electrophile. mdpi.com Therefore, the coupling reaction requires a highly activated aromatic ring, typically phenols, anilines, or naphthols, as the nucleophile. mdpi.com

The reaction proceeds as follows:

Formation of the Electrophile : The process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The primary amine (metanilic acid) then attacks the nitrosonium ion, leading to an N-nitroso derivative after deprotonation. sci-hub.se Subsequent tautomerization to a diazohydroxide, followed by protonation and loss of a water molecule, generates the aryl diazonium cation. sci-hub.se

Electrophilic Attack : The diazonium cation then attacks the electron-rich ring of the coupling component. researchgate.net This attack usually occurs at the para-position relative to the activating group (e.g., -OH or -NH₂) due to steric hindrance at the ortho-position. If the para-position is already occupied, the substitution occurs at an ortho-position. mdpi.com

Formation of Complexes : More detailed mechanistic proposals suggest the initial formation of a π-complex between the reactants. This is followed by the formation of one or more isomeric σ-complexes (also known as arenium ions), which are intermediates. researchgate.net

Rearomatization : The final step involves the removal of a proton from the σ-complex by a weak base (like water or the counter-ion of the acid), which restores the aromaticity of the ring and yields the stable azo compound. researchgate.net

The entire process is sensitive to pH. Diazotization is carried out in a strongly acidic medium, while the coupling reaction's optimal pH depends on the coupling component. For phenols, a slightly alkaline medium is preferred to form the more reactive phenoxide ion, whereas for anilines, the coupling is performed in a weakly acidic to neutral medium to ensure sufficient concentration of the free amine without protonating it into the unreactive anilinium ion. mdpi.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters include temperature, pH, reaction time, and the use of additives or advanced reactor technology.

Temperature and pH Control: Low temperature (0–5 °C) is essential during diazotization to prevent the decomposition of the unstable diazonium salt into phenols or other byproducts. mdpi.com The temperature and pH for the coupling step are critical for selectivity. A patented process for coupling metanilic acid diazonium salt to primary aryl amines like aniline (B41778) or o-toluidine (B26562) demonstrates a staged approach. The reaction starts at a very low pH (0.2–0.5) and a temperature of 5–15 °C. As the reaction progresses, the pH is gradually raised to about 1.5 by adding a mild alkali, and the temperature is increased to 20–30 °C. google.com This careful control directs the coupling to the desired ring position and improves yield.

Additives and Catalysts: The choice of additives can significantly influence reaction outcomes. In the synthesis of cinnolin-3(2H)-one derivatives from azobenzene, various additives were screened, with In(OTf)₃ found to provide the highest yield. researchgate.net While this example is for a different transformation, it highlights the principle of screening additives to optimize yield.

Advanced Reactor Technology: Modern approaches to optimization utilize high-throughput tools like continuous flow microwave reactors. nii.ac.jp These systems allow for rapid and precise control over reaction parameters, enabling the optimization of conditions with a minimal number of experiments. For instance, a "9+4+1 method" was developed to quickly find the best conditions for various reactions by systematically varying parameters like flow rate and microwave power. nii.ac.jp Such automated platforms can test numerous conditions in a short time, leading to optimized parameters for yield and other objectives in less than an hour. nih.gov

The following table summarizes key findings on the optimization of reaction parameters for the synthesis of azobenzene sulfonic acids.

| Parameter | Condition/Method | Effect | Source |

| pH | Start at 0.2-0.5, gradually raise to 1.5 | Improves yield and directs coupling to the ring of primary aryl amines. | google.com |

| Temperature | Start at 5-15°C, gradually raise to 20-30°C | Works in conjunction with pH control to enhance yield. | google.com |

| Additives | Screening of various additives (e.g., AgOTf, In(OTf)₃) | Can significantly increase the yield of the desired product. | researchgate.net |

| Technology | Continuous Flow Microwave Reactor | Allows for rapid optimization of conditions (temperature, flow rate) in minutes. | nii.ac.jp |

Derivatization Strategies and Functionalization of the Azobenzene Core

The versatility of the azobenzene scaffold allows for extensive derivatization to tune its properties for various applications. Functionalization of this compound can be achieved by synthesizing analogues with different substituents or by incorporating the entire molecule into larger structures like polymers.

Synthesis of Substituted this compound Analogues

Substituted analogues of this compound can be prepared by using modified starting materials in the diazotization and coupling sequence. By choosing different substituted aminobenzenesulfonic acids or substituted coupling partners, a wide array of functional groups can be introduced onto the azobenzene core.

For example, symmetrical azobenzene compounds with different electronic properties have been synthesized by starting with various substituted anilines, such as 2-methoxyaniline-5-sulfonic acid, which led to 2,2′-bismethoxyazobenzene-5,5′-disulfonic acid. royalsocietypublishing.org This approach can be adapted to create asymmetrical analogues by coupling diazotized metanilic acid with a range of functionalized aromatic nucleophiles. Furthermore, functional groups can be introduced for subsequent reactions. The synthesis of a tetra-ortho-fluoro-substituted azobenzene featuring a bromide atom provides a reactive handle for further modification via cross-coupling reactions, while the sulfonate group ensures water solubility. acs.org

The table below presents examples of substituted azobenzene sulfonic acid analogues and the precursors used in their synthesis.

| Analogue Name | Synthetic Precursors | Key Functional Groups | Source |

| 2,2′-bismethoxyazobenzene-5,5′-disulfonic acid | 2-methoxyaniline-5-sulfonic acid | Methoxy (-OCH₃), Sulfonic acid (-SO₃H) | royalsocietypublishing.org |

| Azobenzene-4-sulphonic acid-3',5'-dibromoanilide | Azobenzene-4-sulphonic acid, 3,5-dibromoaniline | Bromo (-Br), Amide (-CONH-) | google.com |

| Tetra-ortho-fluoro-para-bromo-azobenzene sulfonate | Highly fluorinated azobenzene with bromide, Sodium sulfite | Fluoro (-F), Bromo (-Br), Sulfonate (-SO₃⁻) | acs.org |

Incorporation into Polymerization Processes

This compound and its derivatives are valuable components in polymer science, where they can be incorporated as dopants, monomers, or functional side chains.

As Dopants for Conducting Polymers: Azobenzene sulfonic acids have been synthesized and used as dopants for conducting polymers like polyaniline (PANI). researchgate.net The sulfonic acid group (-SO₃H) protonates the polymer backbone, inducing conductivity, while the bulky azobenzene structure can influence the polymer's morphology and processability. researchgate.net

As Monomers in Polymer Synthesis: The precursor to this compound, 3-aminobenzenesulfonic acid (metanilic acid), can be directly involved in polymerization. The laccase-catalyzed enzymatic oxidation of metanilic acid has been shown to produce sulfonated polyaniline (SPANI). frontiersin.org Interestingly, this green polymerization process also results in the concurrent formation of 3,3'-bis(sulfonated) azobenzene, a dimer that is structurally related to this compound. frontiersin.org Conjugated polymers with an azobenzene backbone can also be synthesized through diazotization and coupling reactions using diamine monomers. researchgate.net

As Functional Side Chains: Azobenzene units can be attached as side chains to a polymer backbone. For example, novel side-chain liquid crystal copolymers have been synthesized by the free radical copolymerization of a methacrylate (B99206) monomer bearing a methoxy-azobenzene group with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). researchgate.net This creates a material where the photoswitchable azobenzene unit is combined with the ion-exchange capabilities of the sulfonic acid group. The synthesis of multiblock copolymers using techniques like RAFT polymerization can also incorporate monomers with sulfonic acid and azobenzene functionalities to create complex, well-defined architectures. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, significant efforts have been made to develop more environmentally benign methods for the synthesis of azo compounds, moving away from hazardous reagents and solvents. beilstein-journals.org These green chemistry principles are directly applicable to the synthesis of this compound.

Alternative Diazotizing Agents: A key green innovation is the replacement of the traditional NaNO₂/HCl system for diazotization. One successful alternative is the use of methyl nitrite, which can be generated and used in situ. scirp.orgresearchgate.net This method avoids the use of strong acids and the formation of toxic nitrous acid fumes and dark decomposition byproducts, leading to higher yields and easier product isolation. scirp.org

Solvent-Free and Biocatalytic Methods: Another green strategy is to minimize or eliminate the use of conventional organic solvents. nih.gov

Solid-State Synthesis : Diazotization and coupling reactions have been successfully carried out under solvent-free conditions by grinding the reactants (an aniline derivative, sodium nitrite, and a coupling agent) with a solid acid catalyst like p-toluenesulfonic acid at 0 °C. icrc.ac.ir This method avoids the use of strong inorganic acids and toxic solvents entirely.

Biocatalysis : The use of enzymes offers a highly selective and eco-friendly route. As mentioned previously, the enzyme laccase from Trametes versicolor can catalyze the oxidation of 3-aminobenzenesulfonic acid in water at moderate pH and room temperature. frontiersin.org This process yields both sulfonated polyaniline and the azobenzene derivative, demonstrating a green pathway that avoids harsh chemical oxidants. frontiersin.org

Use of Greener Solvents: When a solvent is necessary, water is the ultimate green choice. mdpi.com Many syntheses of sulfonic acid-containing azo dyes, including the enzymatic route, are performed in aqueous media, leveraging the water solubility imparted by the sulfonic acid group. frontiersin.orgmdpi.com

The following table compares traditional synthesis methods with greener alternatives for producing azobenzene sulfonic acids.

| Synthesis Step | Traditional Method | Green Alternative | Advantages of Green Alternative | Source |

| Diazotization | Sodium Nitrite (NaNO₂) in strong acid (e.g., HCl) | Methyl Nitrite | Avoids strong acid and formation of toxic byproducts; higher yields. | scirp.orgresearchgate.net |

| Reaction Medium | Often uses organic solvents | Solvent-free (grinding) or Water | Reduces solvent waste; improves safety; water is a benign solvent. | icrc.ac.irmdpi.com |

| Catalysis/Oxidation | Harsh chemical conditions | Enzyme (Laccase) or Solid Acid (p-TsA) | Mild reaction conditions (room temp, moderate pH); high selectivity; catalyst can be recyclable. | frontiersin.orgicrc.ac.ir |

Solvent-Free and Catalytic Synthesis Protocols

The synthesis of azobenzene compounds, including this compound, has traditionally involved diazotization and coupling reactions that often utilize harsh acids and generate significant chemical waste. Modern synthetic chemistry has moved towards developing more efficient and environmentally benign protocols, with a strong emphasis on solvent-free and catalytic methods. These approaches aim to increase reaction efficiency, simplify product isolation, and minimize the use of hazardous materials.

One prominent catalytic strategy involves the direct oxidative coupling of aromatic amines. mdpi.com This method bypasses the need for generating unstable diazonium salts as intermediates. For instance, cooperative bifunctional catalysts based on transition metal oxides have been utilized for the solvent-free coupling of anilines to produce azobenzenes with high yields. researchgate.net Another advanced approach is the metal-mediated nitrene coupling, which uses catalytic amounts of metal complexes to couple organoazide precursors, forming dinitrogen as the only byproduct. rsc.org

Solid acid catalysts have also emerged as a powerful tool for green synthesis. Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been successfully employed for the synthesis of azo dyes through diazo coupling reactions. rsc.org This method is performed under solvent-free conditions at room temperature by grinding the reactants together, which significantly simplifies the procedure and reduces energy consumption. rsc.org The magnetic nature of the catalyst allows for its easy separation and recycling, adding to the sustainability of the process. rsc.org While these examples often refer to azobenzenes generally, the principles are directly applicable to the synthesis of this compound, likely starting from metanilic acid.

The table below summarizes various catalytic systems used in the synthesis of azo compounds, highlighting the conditions and outcomes that could be adapted for producing this compound.

Table 1: Comparison of Catalytic Synthesis Protocols for Azo Compounds

| Catalytic System | Reactants | Reaction Conditions | Key Advantages | Reported Yields |

|---|---|---|---|---|

| Copper Acetate / Palladium Salt | Anilines | Solvent-free, Base-free | One-step direct synthesis, rapid conversion. mdpi.com | Satisfactory to High mdpi.com |

| Fe₃O₄@SiO₂-SO₃H (Magnetic Nanoparticles) | Aromatic Amines + β-naphthol | Solvent-free, Room Temperature, Grinding | Mild conditions, recyclable catalyst, simple work-up. rsc.org | Excellent rsc.org |

| Transition Metal Oxides/Bi(III) | Anilines | Solvent-free, Additive-free, Oxidant-free | Environmentally friendly, high selectivity. researchgate.net | 34-95% (for various azobenzenes) researchgate.net |

| Iron-Alkoxide Complexes | Organoazides | Catalytic Nitrene Coupling | Forms N₂ as the only byproduct, sustainable. rsc.org | Not specified |

Sustainable Methodologies for Reduced Environmental Footprint

The development of sustainable synthetic methodologies is a core tenet of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgmdpi.com For the synthesis of this compound, these principles are applied to mitigate the environmental impact associated with traditional azo dye production.

A key strategy is the adoption of solvent-free reaction conditions. scholarsresearchlibrary.com Solvents are a major contributor to chemical waste, and their elimination reduces toxicity, flammability, and the costs associated with their purchase and disposal. scholarsresearchlibrary.com Techniques such as grinding reactants together, as seen with magnetic solid acid catalysts, exemplify this approach, offering a cleaner and safer alternative to conventional solvent-based methods. rsc.orgscholarsresearchlibrary.com

Furthermore, green chemistry emphasizes maximizing "atom economy," which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org Catalytic routes like the direct oxidation of amines or nitrene coupling are often more atom-economical than classical diazotization, which generates salt byproducts. mdpi.comrsc.org The use of milder and more selective catalysts also helps to prevent the formation of unwanted side products, further reducing waste and simplifying purification. researchgate.net

The following table contrasts traditional synthesis methods with sustainable alternatives applicable to the production of this compound, underscoring the environmental benefits.

Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches

| Aspect | Traditional Method (e.g., Diazotization/Coupling) | Sustainable Methodology (e.g., Catalytic/Solvent-Free) |

|---|---|---|

| Solvent Use | Often requires large volumes of aqueous acids and other organic solvents. | Solvent-free or uses greener solvents (e.g., water, ethanol). scholarsresearchlibrary.com |

| Catalyst | Uses stoichiometric amounts of mineral acids (e.g., HCl). | Uses catalytic amounts of recyclable solid acids or metal complexes. rsc.orgacs.org |

| Waste Generation | Produces significant amounts of acidic wastewater and salt byproducts. | Minimal waste; byproducts can be benign (e.g., N₂). rsc.org |

| Energy Consumption | Often requires low temperatures (0-5 °C) for diazonium salt stability, demanding energy for cooling. | Many reactions can be run at room temperature or with minimal heating. rsc.org |

| Safety | Involves handling of corrosive acids and potentially unstable diazonium intermediates. | Employs safer, more stable reagents and reaction conditions. acs.org |

Spectroscopic and Advanced Characterization Techniques in M Azobenzenesulfonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of azobenzene (B91143) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum, the aromatic protons of m-azobenzenesulfonic acid exhibit complex multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of both the azo group (-N=N-) and the sulfonic acid group (-SO₃H). The proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making it difficult to observe.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. libretexts.org The carbons directly attached to the nitrogen and sulfur atoms are significantly deshielded and appear at lower field. The symmetry of the molecule or its derivatives is also readily apparent; symmetric molecules will show fewer signals than asymmetric ones. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Azobenzene Sulfonic Acids Note: These are approximate ranges and can vary based on solvent and specific molecular structure.

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 9.0 |

| Sulfonic Acid Proton (-SO₃H) | 10.0 - 12.0 (often broad or not observed) | |

| ¹³C | Aromatic Carbons (Ar-C) | 115 - 155 |

| Carbon attached to Azo group (C-N=N) | ~150 - 155 | |

| Carbon attached to Sulfonic Acid group (C-SO₃H) | ~140 - 150 |

This interactive table summarizes the expected NMR chemical shift regions for key functional groups in azobenzene sulfonic acids. Specific values are dependent on the molecular environment.

Proton and Carbon-13 NMR in Confirming Azobenzene Sulfonic Acid Structures

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying specific functional groups present in a compound like this compound.

FT-IR spectroscopy is a rapid and powerful method for confirming the presence of key functional groups in this compound. niist.res.in The infrared spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic absorptions include the stretching vibrations of the S=O and O-H bonds in the sulfonic acid group, the N=N stretch of the azo group, and various C-H and C=C vibrations of the benzene (B151609) rings. The doping of polymers with azobenzenesulfonic acids can be confirmed by the appearance of these characteristic bands in the polymer's spectrum. researchgate.netnih.gov

Table 2: Key FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Sulfonic Acid (-SO₃H) | 3200 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| N=N Stretch | Azo Group | ~1450 | Weak to Medium |

| S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) | 1250 - 1120 | Strong |

| S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) | 1080 - 1010 | Strong |

| C-S Stretch | ~700 | Medium | |

| C-H Out-of-Plane Bend | Aromatic (meta-subst.) | 900 - 675 | Strong |

This interactive table highlights the characteristic infrared absorption bands used to identify the functional groups within this compound.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the vibrations of non-polar bonds. The azo (-N=N-) bond, which often shows a weak signal in FT-IR, can exhibit a more prominent band in the Raman spectrum. Raman spectroscopy is a valuable tool for obtaining a unique molecular "fingerprint" of a substance. Studies on benzenesulfonic acid have identified characteristic Raman bands for the C-S and SO₃ groups. nih.gov For azobenzene derivatives, intense Raman modes are typically observed for various ring vibrations and can be used to study photochemical reactions and molecular transformations. researchgate.net

Table 3: Characteristic Raman Shifts for Azobenzene and Sulfonic Acid Moieties

| Vibrational Mode | Functional Group | Approximate Raman Shift (cm⁻¹) |

| Ring Vibrations | Aromatic | 1600 - 1580 |

| N=N Stretch | Azo Group | 1460 - 1420 |

| C-N Stretch | Aromatic-Azo | 1180 - 1140 |

| SO₃ Stretch | Sulfonic Acid | ~1124 |

| C-S Stretch | Aromatic-Sulfur | ~700 |

This interactive table presents typical Raman shifts for the key structural components of this compound, useful for molecular fingerprinting.

Fourier Transform Infrared (FT-IR) Spectroscopy in Analyzing this compound

Electronic Spectroscopy for Photophysical Investigation

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is fundamental for investigating the photophysical properties of this compound, most notably its characteristic photoisomerization. researchgate.net Azobenzene and its derivatives can exist in two isomeric forms, the thermodynamically stable trans isomer and the less stable cis isomer, which can be interconverted by light. wiley.comrsc.org

The UV-Vis spectrum of an azobenzene compound typically shows two characteristic absorption bands. acs.org

An intense band in the UV region (around 320-360 nm) corresponding to the π → π* electronic transition of the conjugated system, which is characteristic of the trans isomer.

A much weaker band in the visible region (around 440-450 nm) corresponding to the n → π* transition, which is formally forbidden but observable for both isomers. acs.org

Upon irradiation with UV light (e.g., ~365 nm), the trans isomer converts to the cis isomer. This conversion is marked by a significant decrease in the intensity of the π → π* band and a slight increase in the intensity of the n → π* band. rsc.orgacs.org The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (e.g., >400 nm) or by thermal relaxation in the dark. acs.org Theoretical studies using time-dependent density functional theory (TD-DFT) complement experimental findings by predicting the electronic transitions and exploring the isomerization pathways. nih.gov

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Azobenzene Isomers

| Isomer | Electronic Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) |

| trans | π → π | ~350 | High |

| n → π | ~440 | Low | |

| cis | π → π | ~320 | Lower |

| n → π | ~430 | Higher |

This interactive table details the characteristic electronic transitions and their corresponding absorption maxima for the trans and cis isomers of azobenzene derivatives as observed by UV-Vis spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Monitoring Photoisomerization

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for observing the photoisomerization of azobenzene compounds, including this compound. This process involves the reversible transformation of the molecule between its trans and cis isomers upon light irradiation. The trans isomer is generally more stable and its conversion to the metastable cis isomer can be triggered by UV light. nsf.gov This transformation can be reversed using visible light or through thermal relaxation. nsf.govchemrxiv.org

The photoisomerization kinetics can be quantitatively monitored by recording the changes in the UV-Vis absorption spectra over time. nsf.govrsc.org For instance, the irradiation of a solution of an azobenzene derivative with UV light leads to a decrease in the absorption band corresponding to the trans isomer, indicating its conversion to the cis form. mdpi.com The rate of this photoisomerization can be influenced by factors such as the intensity of the light source. mdpi.com

A study on amphiphilic azobenzene compounds in water demonstrated that laboratory lighting is sufficient to establish a photostationary state (PSS), a stable equilibrium between the trans and cis isomers. nsf.gov The ratio of cis to trans isomers at this state was found to vary depending on the solvent and the specific molecular structure. nsf.gov For example, ortho-fluoroazobenzene amphiphiles showed a higher proportion of the cis-isomer at equilibrium compared to their non-fluorinated counterparts, a phenomenon attributed to differences in their optical absorption profiles. nsf.gov The kinetics of reaching this PSS were also determined, with half-lives for PSS formation being around 40 minutes for fluorinated compounds and 80 minutes for non-fluorinated ones under ambient lighting. nsf.gov

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental UV-Vis data by predicting the vertical excitation properties and helping to understand the influence of structural modifications on the absorption spectra. nih.gov For example, when azobenzene sulfonic acid is combined with layered double hydroxides (LDHs), a noticeable red-shift in the UV-Vis absorption spectrum is observed, which is consistent with theoretical calculations of the frontier molecular orbital energy gaps. nih.gov

Here is an interactive data table summarizing the UV-Vis spectral data for different azobenzene compounds:

Table 1: UV-Vis Spectral and Photoisomerization Data for Select Azobenzene Compounds| Compound | Solvent/State | Absorption Maxima (nm) | Key Findings |

|---|---|---|---|

| Poly1 | THF Solution | 305, 388 | Absorption at 388 nm decreases upon UV irradiation due to trans-cis photoisomerization. mdpi.com |

| Poly2 | THF Solution | 303, 383 | Lower optical response to UV/Vis light compared to Poly1. mdpi.com |

| Compound-2 | Water | ~335 (trans), ~440 (cis) | Ambient lighting induces a photostationary state. nsf.gov |

| Azobenzene sulfonic acid | - | K band: ~125-225 nm, R band: ~225-400 nm | Theoretical study of absorption bands. nih.gov |

| Azobenzene sulfonic acid-LDH | - | K band: ~175-250 nm | Red-shift observed upon combination with LDH. nih.gov |

Fluorescence and Luminescence Spectroscopy in Characterizing Emissive Properties

Fluorescence and luminescence spectroscopy are powerful techniques for investigating the emissive properties of molecules. horiba.com While many azobenzene derivatives are non-emissive due to efficient photoisomerization pathways that quench fluorescence, recent research has explored strategies to induce luminescence. nih.govnih.gov

One approach involves suppressing photoisomerization through molecular design, such as introducing intramolecular hydrogen bonds. nih.gov Another strategy is to alter the electronic states through metal complexation or by expanding the π-conjugation of the molecule. nih.gov For instance, the introduction of azobenzene groups into bi-oxadiazole derivatives was found to decrease their luminous intensity due to intramolecular energy transfer. ciac.jl.cn

The emissive properties of azobenzene derivatives can also be influenced by the surrounding environment and molecular aggregation. The substitution of electron-withdrawing groups into the azobenzene core can lead to a blue-shift in the fluorescence wavelength. worldscientific.com Furthermore, pressure-induced emission (PIE) has been observed in some non-emissive azobenzene derivatives, where applying pressure activates luminescence by inducing conformational changes and suppressing photoisomerization. nih.gov

A study on an amphiphilic azobenzenesulfonic acid anionic surfactant demonstrated that it is luminescent in water. nih.gov When this surfactant was used to create polypyrrole nanospheres, the resulting nanomaterials exhibited enhanced luminescence intensity. nih.gov This highlights the potential for creating luminescent materials by incorporating azobenzene sulfonic acid derivatives into larger structures.

The following table presents data on the fluorescence properties of various azobenzene-containing systems.

Table 2: Fluorescence and Luminescence Properties of Azobenzene Derivatives| System | Key Findings |

|---|---|

| Azobenzene-containing bi-oxadiazoles | Introduction of azobenzene decreases luminous intensity due to intramolecular energy transfer. ciac.jl.cn |

| Nonemissive azobenzene derivatives | Pressure-induced emission can be activated by molecular conformational changes. nih.gov |

| Azobenzene-containing conjugated polymers | Intense deep-red to NIR emission observed by suppressing photoisomerization and tuning electronic states. nih.gov |

| Azobenzenesulfonic acid anionic surfactant | Luminescent in water; enhances luminescence of polypyrrole nanospheres it is grafted onto. nih.gov |

| Azobenzene aggregates | Fluorescence color is influenced by the planarity of the azobenzene core and the electronic properties of substituents. worldscientific.com |

X-ray Diffraction (XRD) and Morphological Analysis

The solid-state structure and morphology of this compound and related materials are critical to their properties and applications. X-ray diffraction (XRD) and microscopic techniques are indispensable for these characterizations. americanpharmaceuticalreview.comazooptics.com

Crystalline Structure Determination of this compound and its Salts

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. wikipedia.org It provides direct information about the arrangement of atoms and molecules in a crystal lattice. americanpharmaceuticalreview.com For this compound and its salts, XRD can be used to identify different crystalline forms (polymorphs), and to characterize their crystal packing. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

In the context of metal-organic frameworks (MOFs), which are crystalline porous materials built from metal ions or clusters and organic linkers, XRD is essential for structure determination. wikipedia.orgberkeley.edu Azobenzene dicarboxylic acid, a related compound, has been used as a linker to construct MOFs. mdpi.com Single-crystal X-ray diffraction has been employed to determine the three-dimensional network structure of such MOFs, revealing details about their porosity and the coordination of the metal ions. mdpi.comcolab.ws For instance, terbium and dysprosium-based MOFs using an azobenzene-4,4'-dicarboxylic acid linker have been synthesized and their crystal structures determined, showing isostructural three-dimensional networks. mdpi.com

Powder X-ray diffraction (PXRD) is a complementary technique often used to analyze polycrystalline samples. It is valuable for identifying the crystalline phases present in a bulk sample and can be used to confirm the structure of synthesized materials by comparing the experimental diffraction pattern with a simulated pattern from single-crystal data. ua.pt For example, PXRD has been used to confirm the structure of new azobenzenesulfonic acid dopants in conducting polyaniline. niist.res.in

The table below summarizes findings from XRD studies on materials containing azobenzene derivatives.

Table 3: X-ray Diffraction Data for Azobenzene-Containing Materials| Material | Technique | Key Findings |

|---|---|---|

| Terbium MOF with azobenzene-4,4'-dicarboxylic acid linker | Single-crystal XRD | Triclinic space group P-1, three-dimensional network with channels. mdpi.com |

| Dysprosium MOF with azobenzene-4,4'-dicarboxylic acid linker | Powder XRD | Isostructural to the terbium MOF. mdpi.com |

| Polyaniline doped with new azobenzenesulfonic acids | WXRD | Doped samples are highly amorphous and porous. niist.res.in |

| Polypyrrole with azobenzenesulfonic acid surfactant | WXRD | A new peak at 2θ = 6.3° indicates highly ordered polymer chains. nih.gov |

Microscopic Techniques (e.g., SEM, TEM) for Nanomaterial Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of materials at the nanoscale. azooptics.com

SEM provides high-resolution images of the surface topography of a material. azooptics.com It has been used to characterize the morphology of nanomaterials incorporating azobenzene derivatives. For example, in the synthesis of polypyrrole nanospheres using an amphiphilic azobenzenesulfonic acid surfactant, SEM analysis confirmed that aggregated micellar templates led to a coral-like morphology, while uniform nanospheres were formed at lower micellar concentrations. nih.gov SEM has also been used to show that polyaniline doped with new azobenzenesulfonic acids has a porous nature. niist.res.in

TEM, on the other hand, provides information about the internal structure of a material by passing a beam of electrons through a thin sample. azooptics.com TEM analysis of the aforementioned polypyrrole nanospheres confirmed the formation of uniform spheres with sizes ranging from 150-400 nm. nih.gov

The following table provides examples of the application of microscopic techniques in the study of azobenzene-related nanomaterials.

Table 4: Morphological Analysis of Azobenzene-Containing Nanomaterials| Material | Technique | Key Findings |

|---|---|---|

| Polypyrrole nanospheres with azobenzenesulfonic acid surfactant | SEM, TEM | Formation of uniform nanospheres (150-400 nm) or coral-like morphology depending on surfactant concentration. nih.gov |

| Polyaniline doped with new azobenzenesulfonic acids | SEM | Doped samples are porous in nature. niist.res.in |

| Aluminum-polyaniline doped with Azobenzenesulfonic acid | SEM, TEM | Proved the materials to be wire-like. cnjournals.com |

Thermal Analysis Methodologies

Understanding the thermal stability of this compound and its derivatives is crucial for their potential applications, especially at elevated temperatures. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed for this purpose. cam.ac.uk

Thermogravimetric Analysis (TGA) in Assessing Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This technique is widely used to evaluate the thermal stability and decomposition behavior of materials. cam.ac.uk

For azobenzene compounds, TGA can determine the temperature at which the material begins to degrade. The intrinsic thermal stability of azobenzene dyes can be poor, which limits their use in high-temperature applications. rsc.org However, research has shown that the thermal stability can be significantly enhanced. For example, coupling azobenzene dyes with polyhedral oligomeric silsesquioxanes (POSS) resulted in a hybrid material with a decomposition temperature up to 350 °C, a significant increase compared to the free azobenzene. rsc.org

In studies of polyaniline doped with newly synthesized azobenzenesulfonic acids, TGA indicated that the doped materials were highly stable up to 300 °C. niist.res.in TGA curves for doped polyaniline often show multiple weight loss stages, corresponding to the evaporation of moisture, the loss of the dopant, and the degradation of the polymer backbone. researchgate.net For a synthesized bis-azobenzene compound, TGA showed a single-step degradation at 369 °C, demonstrating good thermal stability. mdpi.com The thermal stability of azobenzene-tethered POSS derivatives was also found to be dependent on their molecular structure, with large steric hindrance in some cases leading to poorer thermal stability. rsc.org

The table below presents TGA data for various azobenzene-containing materials, highlighting their thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique employed to investigate the thermal properties of materials, including the phase transitions of chemical compounds. wikipedia.orgadvancedbiomatrix.com This method operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgcentexbel.be The resulting DSC thermogram provides quantitative information on various thermal events, such as melting, crystallization, and glass transitions, by detecting the associated changes in enthalpy. centexbel.benih.gov

In the context of azobenzene derivatives, DSC is instrumental in characterizing their thermal behavior, which is closely linked to their photoisomerization properties. researchgate.net The technique can identify the temperatures at which these compounds undergo phase changes from solid to liquid crystal or to an isotropic liquid state. wikipedia.org For instance, research on various azobenzene derivatives has utilized DSC to determine melting temperatures (Tm) and the enthalpies associated with these transitions. researchgate.net

Furthermore, DSC studies on other functionalized azobenzene compounds, such as a benzoxazine (B1645224) derivative incorporating an azobenzene unit, have revealed sharp exothermic peaks indicative of chemical reactions like polymerization. researchgate.net In that specific case, an exothermic event with an onset at 190°C and a maximum at 199°C was identified as the ring-opening polymerization of the benzoxazine monomer. researchgate.net

These examples highlight the capability of DSC to elucidate the thermal stability and reactive transformations of materials containing azobenzene and sulfonic acid moieties. A hypothetical DSC analysis of this compound would aim to identify its melting point, potential decomposition temperatures, and any solid-state phase transitions. The resulting data would be crucial for understanding its thermal stability and for applications where the material might be subjected to varying temperatures.

Hypothetical DSC Data for this compound

The following table represents a hypothetical data set that could be generated from a DSC experiment on this compound, based on typical analyses of similar aromatic sulfonic acids. This data is illustrative and not based on published experimental results for this specific compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Dehydration | 95 | 110 | - |

| Melting/Decomposition | 250 | 265 | - |

Interactive Data Table (Note: This is a conceptual representation of an interactive table.)

Theoretical and Computational Chemistry Investigations of M Azobenzenesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular-level properties of m-azobenzenesulfonic acid. These computational methods are pivotal in understanding its electronic structure, reactivity, and the energetic landscapes of its transformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been successfully applied to study azobenzene (B91143) derivatives, providing valuable information on their properties. scispace.comaimspress.comscirp.org

Theoretical studies utilizing DFT, specifically the M06-2X functional with the def2-TZVP basis set, have been employed to explore the electronic structures and properties of azobenzene sulfonate anions. researchgate.net These calculations help in understanding the influence of structural modifications, such as the position of the sulfonate group, on the molecule's behavior. researchgate.netacs.org For instance, DFT calculations can predict the impact of the substituent position on the structure and isomerization pathways of azobenzene sulfonate anions when interacting with other materials, such as layered double hydroxides (LDHs). acs.orgnih.gov

Key findings from DFT studies on related azobenzene systems include:

The relative stability of cis and trans isomers, with the trans form generally being more energetically stable. rsc.org

Prediction of absorption spectra, which are dominated by the π–π* transition in the 300-400 nm range for the trans isomer. rsc.org

The influence of the environment, such as solvents or host materials, on the electronic properties and isomerization energy barriers. researchgate.netrsc.org While solvent effects on the absorption spectra of some azobenzenes have been found to be minor, the interaction with host materials like LDHs can significantly lower the isomerization energy barrier. researchgate.netrsc.org

Reactivity predictions based on DFT can be approached through the analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors. d-nb.info These calculations provide insights into the nucleophilic and electrophilic nature of different sites within the molecule, guiding the understanding of its chemical behavior in various reactions. d-nb.infofrontiersin.org

| Computational Method | Basis Set | Key Predictions for Azobenzene Systems |

| Density Functional Theory (DFT) | M06-2X/def2-TZVP//M06-2X/6-31G(d,p) | Electronic structure, photothermal properties, isomerization mechanisms. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Not specified | Relative stability and opto-electronic properties of cis and trans conformers. rsc.org |

Ab Initio Methods in Elucidating Molecular Orbitals and Energetics

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a rigorous framework for studying the molecular orbitals and energetics of molecules like this compound. rsc.orgias.ac.in These methods are crucial for obtaining highly accurate data on ground and excited state properties.

Studies on related substituted benzenes using ab initio methods have shown that while there is an intermingling of σ and π orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically of π-symmetry. ias.ac.in This indicates that the chemical and spectroscopic properties are largely governed by the π-electrons. ias.ac.in

Ab initio calculations are instrumental in:

Calculating the redistribution of charges upon electronic excitation (e.g., from HOMO to LUMO), which can suggest different reaction pathways in excited states. ias.ac.in

Investigating the energetics of conformational changes and isomerization processes, providing a detailed picture of the potential energy surfaces.

For instance, ab initio calculations can be used to compute the conformational energy profiles of small molecules, which is fundamental for understanding their chemical properties and for the parameterization of force fields used in molecular dynamics simulations. mdpi.com

| Ab Initio Method | Basis Set(s) | Investigated Properties of Substituted Benzenes |

| Molecular Orbital (MO) calculations | 4–31G, 6–31G, 6–31G* | Orbital energies, gross orbital charges, net atomic charges, dipole moments. ias.ac.in |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational lens to observe the time-evolution of molecular systems, offering insights into dynamic processes such as conformational changes and intermolecular interactions. nih.govnih.gov

Simulation of Intermolecular Interactions and Self-Assembly

MD simulations are a important tool for studying the non-covalent interactions that govern the self-assembly of molecules. cuny.edumdpi.com These simulations can reveal how this compound molecules might interact with each other and with their environment to form larger, organized structures. nih.gov

The process of self-assembly is fundamental in the formation of complex biological and synthetic nanostructures. nih.govcuny.edu For azobenzene-containing molecules, these interactions are crucial for their application in materials science, such as in the formation of photo-responsive polymers and surfaces. polympart.irmdpi.com

Computational studies on similar systems have highlighted the importance of:

Hydrogen Bonding: In systems with appropriate functional groups, hydrogen bonds can play a significant role in directing self-assembly.

Van der Waals Forces: These interactions, particularly dispersion forces, are often the dominant attractive force in the stacking of aromatic rings. nih.govrsc.org

Electrostatic Interactions: The charged sulfonate group in this compound will have strong electrostatic interactions with its surroundings, influencing its aggregation behavior and interaction with charged surfaces or ions. acs.org

Atomistic MD simulations, sometimes employing explicit hydrogen bonding potentials, can be used to analyze the stability and binding mechanisms of columnar clusters of azobenzene derivatives. mdpi.com

Mechanistic Pathways of Photoisomerization from a Computational Perspective

The photoisomerization of azobenzene and its derivatives between the trans and cis forms is the foundation of their use as molecular switches. acs.orgrsc.org Computational chemistry plays a vital role in elucidating the mechanisms of this process, which can occur via two primary pathways: rotation around the N=N double bond or inversion at one of the nitrogen atoms. acs.orgnih.gov

Theoretical studies, often employing DFT, have investigated the thermal isomerization mechanisms of azobenzene sulfonate. researchgate.net These studies reveal that the isomerization process involves conformational changes of the azo group, including out-of-plane rotation and in-plane inversion. researchgate.net The energy barriers for these pathways can be calculated, providing a quantitative measure of the likelihood of each mechanism. acs.orgnih.gov

For single molecules of p-azobenzenesulfonic acid and this compound, calculations have shown that the inversion pathway is energetically more favorable than the rotation pathway. acs.orgnih.gov The isomerization process is described as a one-step concerted process involving the inversion of the C-N-N angle and rotation of the unsubstituted benzene (B151609) ring. nih.gov

| System | Computational Method | Key Findings on Isomerization |

| p- and this compound | M06-2X/def2-TZVP//M06-2X/6-31G(d,p) | The inversion pathway is more favorable for thermal isomerization. acs.orgnih.gov |

| Azobenzene Sulfonate-LDH composites | M06-2X/def2-TZVP//M06-2X/6-31G(d,p) | The LDH lamella can lower the isomerization energy barrier. researchgate.net |

Structure-Property Relationship Modeling and Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netunimore.it This approach is a cornerstone of predictive chemistry, enabling the estimation of properties for new or untested compounds. mit.edu

For this compound, QSPR models could be developed to predict a range of physicochemical properties. This involves generating a set of molecular descriptors that encode structural, topological, and quantum chemical information. unimore.itmdpi.com These descriptors are then used as independent variables in a regression model to predict a property of interest.

The development of QSPR models typically involves the following steps:

Data Collection: Gathering experimental data for a series of related compounds.

Molecular Descriptor Generation: Calculating a large number of descriptors using specialized software. mdpi.com

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build the predictive model. mdpi.com

Validation: Assessing the predictive power of the model using internal and external validation techniques. unimore.it

While specific QSPR models for this compound are not detailed in the provided search results, the principles of this methodology are broadly applicable. researchgate.netunimore.it For instance, QSPR has been used to predict properties like boiling point, density, and viscosity for various organic solvents. unimore.it The physical-chemical properties of some dyes, however, may not be well-suited for prediction by standard QSPR models, particularly if they tend to aggregate. canada.ca

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. Methods like DFT and its time-dependent extension (TD-DFT) are widely used to calculate the parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. nih.govlabmanager.com These computational approaches allow for the assignment of experimental spectra and the exploration of molecular properties that are difficult to measure directly.

For aromatic sulfonic acids and their derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully applied to obtain geometric parameters and predict IR and NMR spectra. researchgate.net In the case of azobenzene compounds, which can exist as trans and cis isomers, TD-DFT is particularly effective for calculating electronic transitions and predicting UV-Vis absorption spectra.

A pertinent case study involves the computational analysis of a structurally similar compound, 2-amino-5-([4-sulfophenyl]azo)benzenesulfonic acid, referred to as AZO1. rsc.org Researchers used DFT with the B3LYP functional and the 6-31G(d,p) basis set to optimize the ground-state geometries of its isomers. The excited-state properties and UV-Vis spectra were then calculated using TD-DFT, incorporating solvent effects through the polarizable continuum model (PCM). rsc.org

The calculations predicted distinct absorption spectra for the trans and cis isomers. rsc.org For the trans isomer, the spectrum is typically dominated by a strong π–π* transition. Upon photoisomerization to the cis form, the calculations predict a broadened π–π* transition and the appearance of a weaker n–π* transition at a longer wavelength. rsc.org These theoretical predictions align well with experimental observations, demonstrating the power of computational methods to elucidate the spectroscopic behavior of azobenzenesulfonic acid derivatives. rsc.org

| Isomer | Transition Type | Predicted Wavelength Range (nm) | Key Observation |

|---|---|---|---|

| trans | π–π | 300 - 400 | Dominant, high-intensity absorption peak. |

| cis | π–π | 300 - 400 | Broad absorption peak. |

| n–π* | 450 - 500 | Appearance of a new, lower-intensity peak at longer wavelength. |

Theoretical Insights into Acidic Dopant Role in Polymer Systems

Azobenzenesulfonic acids are recognized as effective dopants for conducting polymers like polyaniline (PANI). researchgate.netniist.res.in The doping process, which involves the protonation of the polymer backbone by the acid, is crucial for transforming the insulating polymer into a conductive material. Theoretical studies provide deep insights into the molecular-level interactions between the dopant and the polymer, explaining how doping influences the final electronic and structural properties of the material.

DFT simulations are a key tool for investigating these dopant-polymer systems. For example, theoretical studies on polyaniline dimers (PAni-d) doped with vinyl-sulfonate monomers show how the dopant affects the polymer's structure and electronic characteristics. mdpi.com Using the B3LYP functional, researchers can optimize the geometry of the doped polymer system and analyze the resulting changes. mdpi.com

Simulations reveal that the interaction between the sulfonate group of the dopant and the nitrogen atoms of the polyaniline backbone leads to significant conformational changes in the dopant molecule. mdpi.com This interaction is a coordinated covalent bond that alters bond lengths and angles within the doped system. Furthermore, these theoretical models demonstrate that the electronegativity and other chemical reactivity descriptors of the polyaniline dimer are dependent on the specific structure of the dopant. mdpi.com This indicates that the molecular architecture of the dopant, such as the nature of the spacer group between the azo functional group and the sulfonic acid group in this compound, plays a critical role in determining the electronic properties of the final doped polymer. mdpi.com

The primary role of the acidic dopant is to protonate the imine nitrogen atoms on the polyaniline chain, converting the emeraldine (B8112657) base form to the conductive emeraldine salt. This creates charge carriers (polarons) that are delocalized along the polymer backbone, enabling electrical conductivity. nih.govespublisher.com The size and structure of the dopant anion, which remains as the counter-ion after protonation, also influences the polymer's morphology, crystallinity, and inter-chain spacing, which in turn affect the bulk conductivity of the material. nih.gov Theoretical calculations of parameters like the doping level and the interaction energy between the dopant and polymer chain help to build a comprehensive understanding of these structure-property relationships. mdpi.com

| System | Key Theoretical Finding | Implication for Doped Polymer |

|---|---|---|

| PAni-d + Sulfonate Dopant | Conformational change in the sulfonate group upon bonding to PAni-d. | The interaction is not passive; the dopant restructures to accommodate bonding. |

| PAni-d + Sulfonate Dopant | Electronegativity of the PAni-d is altered depending on the dopant's structure. | The dopant's molecular structure directly tunes the electronic properties of the polymer. |

| PAni-d + Sulfonate Dopant | Formation of a coordinated bond between the sulfonate group and nitrogen atoms. | Confirms the mechanism of charge transfer and salt formation at the molecular level. |

Advanced Applications of M Azobenzenesulfonic Acid in Materials Science and Engineering

Conducting Polymer Systems and Doping Mechanisms

The integration of m-azobenzenesulfonic acid and its derivatives as dopants in conducting polymers like polyaniline (PANI) and polypyrrole (PPy) has been a significant area of research. Doping is a crucial process that transforms these polymers from insulators or semiconductors into materials with metallic-like conductivity. nih.govrsc.org This process involves a redox reaction where the dopant induces the formation of charge carriers—polarons and bipolarons—along the polymer backbone, which are responsible for electrical conductivity. nih.gov

This compound as a Dopant for Polyaniline

The emeraldine (B8112657) base form of polyaniline, which is an electrical insulator, can be doped with various acids to become the conductive emeraldine salt. researchgate.netbibliotekanauki.pl Researchers have synthesized novel azobenzenesulfonic acid dopants for this purpose. researchgate.netniist.res.inresearchgate.net The doping of polyaniline emeraldine base with these azobenzenesulfonic acid derivatives in solvents like methanol (B129727) and N-methylpyrrolidinone results in the formation of the green emeraldine salt, confirming the doping process. researchgate.netniist.res.in

Studies have shown that the electrical conductivity of the doped polyaniline increases with the concentration of the azobenzenesulfonic acid dopant, reaching a maximum value at a certain feed concentration. niist.res.inresearchgate.net For instance, conductivities in the range of 0.02 S/cm have been achieved. researchgate.netresearchgate.netresearchgate.net Interestingly, research indicates that while the concentration of the dopant is crucial, minor structural differences in the azobenzenesulfonic acid dopant may not significantly impact the final conductivity of the polyaniline. researchgate.netresearchgate.net Thermal analysis has demonstrated that these doped polyaniline materials can be stable up to 300 °C, making them suitable for high-temperature applications. researchgate.net

Doping of Polypyrrole with Amphiphilic Azobenzenesulfonic Acids

Amphiphilic azobenzenesulfonic acid derivatives have been effectively used as dopants for polypyrrole. nih.govresearchgate.netgoogle.com These dopants, which possess both hydrophilic and hydrophobic segments, can act as surfactants, forming self-organized micelles in aqueous solutions. nih.govgoogle.com These micelles can then serve as templates for the polymerization of pyrrole, leading to the formation of polypyrrole nanomaterials with controlled morphologies, such as nanospheres. nih.govgoogle.com

The use of these amphiphilic dopants not only facilitates the synthesis of water-soluble and ordered polypyrrole nanostructures but also results in a highly doped state of the polymer. nih.govgoogle.com This is confirmed by spectroscopic analyses and conductivity measurements, with reported conductivity values in the range of 10⁻¹ to 10⁻² S/cm. nih.gov The incorporation of the azobenzenesulfonic acid moiety can also impart other functionalities to the polypyrrole, such as luminescence. nih.gov

Influence of Dopant Structure on Polymer Morphology and Electrical Behavior

The structure of the dopant plays a critical role in determining the morphology and, consequently, the electrical properties of the resulting conducting polymer. mdpi.commdpi.com The use of amphiphilic azobenzenesulfonic acids as dopants can lead to the formation of specific nanostructures, such as nanospheres or nanofibers, by acting as templates during polymerization. nih.govcapes.gov.brresearchgate.net For example, aggregated micellar templates of an amphiphilic azobenzenesulfonic acid surfactant have been shown to produce coral-like polypyrrole morphologies, while isolated micelles at lower concentrations yield uniform nanospheres. nih.gov

The morphology of the polymer, in turn, influences its electrical conductivity. mdpi.com For instance, polypyrrole nanofibers synthesized using p-hydroxyl-azobenzene sulfonic acid as a functional dopant exhibited high conductivity, in the range of 120–130 S/cm. capes.gov.br The ordered arrangement of polymer chains, facilitated by the dopant, can enhance charge transport. nih.govmdpi.com Wide-angle X-ray diffraction (WXRD) analysis of polypyrrole doped with an amphiphilic azobenzenesulfonic acid revealed a highly ordered structure, which contributed to its conductivity. nih.gov Conversely, some studies on polyaniline doped with different azobenzenesulfonic acids have indicated that the doped samples are highly amorphous and porous. researchgate.net

Table 1: Electrical Conductivity of Polyaniline and Polypyrrole Doped with Azobenzenesulfonic Acid Derivatives

| Polymer | Dopant | Morphology | Conductivity (S/cm) | Reference(s) |

| Polyaniline | Azobenzenesulfonic acid derivatives | Amorphous, porous | 0.02 | researchgate.netresearchgate.netresearchgate.net |

| Polypyrrole | Amphiphilic azobenzenesulfonic acid | Nanospheres (150-800 nm) | 10⁻¹ - 10⁻² | nih.gov |

| Polypyrrole | p-hydroxyl-azobenzene sulfonic acid | Nanofibers (60-100 nm diameter) | 120-130 | capes.gov.br |

Photoresponsive Materials and Actuators

The incorporation of azobenzene (B91143) moieties, including this compound, into materials imparts photoresponsive properties. Azobenzene molecules can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. researchgate.netmdpi.comnih.gov The trans isomer is typically more stable, but UV light can induce its conversion to the cis isomer. This process is often reversible either thermally or by irradiation with visible light. mdpi.comnih.gov This photo-switching behavior leads to changes in the physical and chemical properties of the material, forming the basis for photoresponsive materials and actuators.

Integration into Photochromic Thin Films and Gels

This compound and its derivatives can be integrated into various material matrices, such as thin films and gels, to create photoresponsive systems. researchgate.netresearchgate.net For instance, azobenzene-containing compounds have been used to prepare aqueous gels that exhibit reversible trans-to-cis isomerization upon irradiation with UV and visible light. researchgate.net In thin films, the photo-alignment of azobenzene sulfonic dyes has been utilized to control the orientation of liquid crystal molecules. researchgate.net The photo-induced isomerization of azobenzene moieties within these films and gels leads to macroscopic changes in the material's properties.

Photo-Modulation of Material Properties and Functional Responses

The trans-cis isomerization of integrated azobenzene units can be harnessed to modulate a range of material properties. researchgate.netmdpi.com This includes changes in absorption spectra, which is the fundamental principle of their photochromic behavior. researchgate.netustc.edu.cn Beyond optical properties, this isomerization can influence the conformation of polymer chains, leading to changes in water flux through a membrane, for example. mdpi.com

In the context of gels, the photoisomerization of an azobenzene dicarboxylic acid has been shown to induce small but measurable changes in the magnetic properties of embedded magnetite nanoparticles. researchgate.net This demonstrates the potential for optical modulation of magnetic behavior. The functional responses of these materials are directly linked to the structural changes at the molecular level, paving the way for applications in areas such as light-driven actuators, optical switches, and controlled release systems. mdpi.com

Dye Chemistry and Advanced Pigment Formulation

The unique chemical architecture of azobenzene derivatives, particularly those containing sulfonic acid groups, has cemented their importance in the field of dye chemistry. The presence of the azo chromophore (—N=N—) combined with the water-solubilizing sulfonic acid group (—SO₃H) allows for the creation of a wide spectrum of colors with applicability across various materials. The meta substitution pattern of the sulfonic acid group on the benzene (B151609) ring can influence the electronic properties and, consequently, the color and performance of the resulting dyes.

Role as an Intermediate in Azo Dye Synthesis

While this compound itself is an azo compound, its direct precursor, m-aminobenzenesulfonic acid (commonly known as metanilic acid), is a pivotal intermediate in the synthesis of a vast array of azo dyes. uni-due.decsic.es The synthesis process is a cornerstone of industrial organic chemistry, typically involving a two-step reaction:

Diazotization: The primary aromatic amine group (-NH₂) of metanilic acid is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). royalsocietypublishing.orgacs.orgmdpi.com This reaction creates a highly reactive electrophile.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aromatic amine. royalsocietypublishing.orgcore.ac.ukumons.ac.be The diazonium salt attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form the characteristic azo (—N=N—) bond, creating the final dye molecule. core.ac.uk

The sulfonic acid group from the original metanilic acid remains in the final structure, imparting water solubility and enhancing the dye's affinity for polar fibers like wool, silk, and nylon. nih.gov This makes metanilic acid a crucial building block for producing acid dyes, direct dyes, and reactive dyes. nih.govresearchgate.net For instance, it is used in the manufacturing of dyes such as weak acid dark blue 5R and GR acidic Golden G. researchgate.net The versatility of this synthesis route allows for the creation of a wide palette of colors, from yellows and oranges to blues and blacks, by simply changing the coupling component. core.ac.uk

Table 1: Representative Azo Dyes Derived from Metanilic Acid Intermediate

| Dye Name/Type | Coupling Component | Resulting Dye Class | Typical Application |

|---|---|---|---|

| Metanil Yellow | Diphenylamine | Acid Dye | Textile Dyeing (Wool, Silk), Indicator |

| Acid Orange 7 (from related sulfanilic acid) | 2-Naphthol | Acid Dye | Textile Dyeing, Biological Stain |

| m-[(2-hydroxy-1-napthyl)azo]benzenesulfonic acid | 2-Naphthol | Acid Dye | General Colorant |

This table is illustrative and showcases the types of dyes that can be produced using aminobenzenesulfonic acid intermediates.

Development of Advanced Dyeing Agents with Specific Photochromic Characteristics

The core structure of azobenzene is inherently photochromic. royalsocietypublishing.orgmdpi.com This property is defined by the reversible isomerization between two forms, a thermally stable trans isomer and a metastable cis isomer, upon exposure to light. royalsocietypublishing.orgnih.gov Irradiation with ultraviolet (UV) light typically converts the trans form to the cis form, while the reverse process can be triggered by visible light or heat. royalsocietypublishing.orgresearchgate.net This molecular switching capability alters the molecule's shape and electronic properties, leading to a change in its absorption spectrum and, therefore, its color.

The development of advanced dyeing agents leverages this photochromism for applications in "smart" materials, optical data storage, and molecular switches. acs.orgacs.org Research into azobenzene sulfonic acid derivatives aims to fine-tune these photochromic characteristics. The introduction of sulfonic acid groups not only improves water solubility but can also influence the isomerization kinetics and the stability of the different isomeric states. core.ac.ukresearchgate.net

Recent research has explored the synthesis and photochromic behavior of various azobenzene derivatives containing sulfonic acid groups or synthesized from sulfonic acid precursors. For example, symmetrical azobenzene compounds featuring catechol groups, synthesized from aminotoluenesulfonic acid, have demonstrated good photochromic reversibility and stability in solution. royalsocietypublishing.orgresearchgate.net Theoretical studies on azobenzene sulfonate have also been conducted to understand and predict their photothermal properties, modeling the isomerization pathways and energy barriers of both cis and trans isomers. nih.gov These studies are crucial for the rational design of new photoresponsive materials.

| Azobenzene-Containing Calixarenes researchgate.net | The synthesis of calixarene (B151959) derivatives bearing azobenzenesulfonic acid fragments has been reported, creating complex host-guest systems with potential for molecular recognition and sensing. | Opens possibilities for creating multi-functional materials where photochromism is coupled with other functionalities. |

These research efforts illustrate a clear trajectory towards creating advanced dyeing agents where color is not static but can be dynamically and reversibly controlled by light. By modifying the molecular structure of this compound and related compounds, scientists can engineer specific photochromic characteristics, paving the way for innovative applications in responsive textiles, light-activated sensors, and high-density optical storage media.

Supramolecular Chemistry and Molecular Recognition Involving M Azobenzenesulfonic Acid

Host-Guest Complexation with Macrocyclic Receptors

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. thno.org m-Azobenzenesulfonic acid, with its distinct chemical features, can act as a guest, interacting with various macrocyclic hosts.

Interactions with Pillar[n]arenes and Other Synthetic Hosts

Pillar[n]arenes, a class of macrocyclic compounds composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, have emerged as versatile hosts in supramolecular chemistry. wikipedia.org Their electron-rich cavities are capable of forming stable complexes with a variety of guest molecules. wikipedia.org Water-soluble pillar researchgate.netarene derivatives, for instance, have been shown to form host-guest complexes with aromatic sulfonic acids. frontiersin.org The formation of these complexes is driven primarily by electrostatic interactions between the negatively charged sulfonate group of the guest and the positively charged portals of the cationic pillararene host. frontiersin.org